molecular formula C10H13N3O2 B14835619 5-Amino-3-cyclopropoxy-N-methylpicolinamide

5-Amino-3-cyclopropoxy-N-methylpicolinamide

Katalognummer: B14835619
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: VSFIUVIQIYJCCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5-Amino-3-cyclopropoxy-N-methylpicolinamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of chalcone derivatives and hydrazine in absolute ethanol, followed by heating under reflux for several hours . The resulting product is then purified through crystallization from absolute ethanol. Industrial production methods may vary, but they generally follow similar principles of organic synthesis and purification.

Analyse Chemischer Reaktionen

5-Amino-3-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-cyclopropoxy-N-methylpicolinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Amino-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

5-Amino-3-cyclopropoxy-N-methylpicolinamide can be compared with other similar compounds, such as:

These compounds share some structural similarities but may differ in their specific activities and applications, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C10H13N3O2

Molekulargewicht

207.23 g/mol

IUPAC-Name

5-amino-3-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H13N3O2/c1-12-10(14)9-8(15-7-2-3-7)4-6(11)5-13-9/h4-5,7H,2-3,11H2,1H3,(H,12,14)

InChI-Schlüssel

VSFIUVIQIYJCCA-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=C(C=N1)N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.